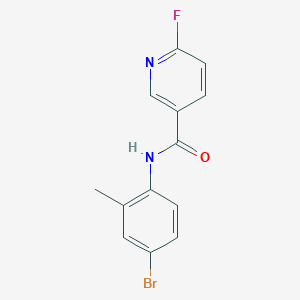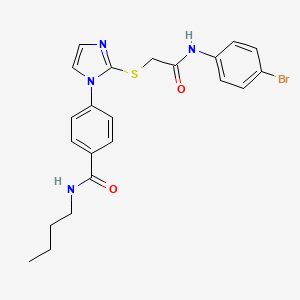
N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known for its complex structure, featuring a pyrazole core, phenyl groups, and sulfonamide functionalities. Its unique structural components allow for diverse chemical behaviors and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis typically involves multi-step procedures beginning with the preparation of the pyrazole ring, followed by functionalization with the phenyl groups and subsequent sulfonation. Common reagents include hydrazines, aryl aldehydes, and sulfonating agents.
Industrial Production Methods
In an industrial setting, the synthesis is often scaled up using continuous flow reactors, ensuring consistent yield and quality. The process involves stringent control of reaction conditions such as temperature, pressure, and reagent concentrations to optimize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfonyl group.
Reduction: : Reduction typically targets the sulfone to yield sulfide.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Often performed using hydride donors like lithium aluminum hydride.
Substitution: : Halogenated reagents and catalysts like Lewis acids.
Major Products Formed
These reactions yield various derivatives, enhancing the compound's utility in different research and industrial applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound serves as a precursor for synthesizing more complex molecules, particularly in creating heterocyclic compounds for pharmaceuticals.
Biology
In biology, its structural features make it useful in studying enzyme interactions and receptor binding due to its potential as a ligand.
Medicine
Medically, the compound is explored for its anti-inflammatory and analgesic properties. Its ability to modulate certain biological pathways adds to its therapeutic potential.
Industry
Industrially, it is used in the manufacture of specialty chemicals and intermediates for drug synthesis.
Mécanisme D'action
The compound's mechanism of action is linked to its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific biological pathways, leading to its observed effects in various assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(1-(Methylthio)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
N-(4-(1-(Methylsulfinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
These compounds share structural similarities but differ in their substituent groups, which alters their reactivity and biological activity.
Uniqueness
N-(4-(1-(Methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide stands out due to its balanced solubility and stability, making it a versatile candidate for various applications across different fields.
Propriétés
IUPAC Name |
N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-3-27(24,25)20-16-11-9-14(10-12-16)17-13-18(15-7-5-4-6-8-15)21(19-17)26(2,22)23/h4-12,18,20H,3,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLGHJFKWHXLIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2404607.png)
![N-(3-chloropyridin-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2404609.png)


![(E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2404615.png)


![2-[(2-ethoxybenzoyl)amino]benzoic Acid](/img/structure/B2404618.png)






